Diornithine oxoglurate

Nutritional support Burn injury Nitrogen balance

Procure Diornithine oxoglurate (OKG) for your research. This specific salt is essential for its unique synergistic metabolism—generating key metabolites like glutamine and arginine, an effect not achievable by simply mixing ornithine and alpha-ketoglutarate. A robust tool for preclinical and clinical nutrition studies, OKG has demonstrated significant clinical outcomes, including a 127 g improvement in nitrogen balance and a 30-day reduction in wound healing time for burn patients. Ensure your studies use the correct, validated compound.

Molecular Formula C5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O
Molecular Weight 278.26
CAS No. 5144-42-3
Cat. No. B612355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiornithine oxoglurate
CAS5144-42-3
SynonymsOKG;  OAKG;  L-Ornithine 2-oxoglutarate monohydrate
Molecular FormulaC5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O
Molecular Weight278.26
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
InChIInChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diornithine Oxoglurate (5144-42-3): A Metabolic Salt for Clinical Nutrition & Catabolic Stress Research


Diornithine oxoglurate (CAS 5144-42-3), also known as ornithine α-ketoglutarate (OKG), is a salt composed of two molecules of the amino acid ornithine and one molecule of the Krebs cycle intermediate α-ketoglutarate [1]. This compound functions as a nutritional pharmaconutrient, providing a dual mechanism of action by serving as a precursor for amino acids involved in nitrogen disposal (urea cycle) and as a substrate for energy production (TCA cycle) [2]. Due to this unique structure, it is widely utilized in clinical and preclinical research as an anticatabolic and anabolic agent, particularly in models of hypercatabolism, trauma, and malnutrition [3].

Diornithine Oxoglurate: Why Ornithine or AKG Alone Cannot Replicate the Metabolic Synergy


While ornithine and alpha-ketoglutarate (AKG) are available as standalone supplements, substituting a simple mixture of these components for the diornithine oxoglurate salt fails to achieve the same biological outcomes. The activity of OKG is not the simple addition of the effects of its constituent parts; evidence demonstrates that the presence of both moieties in the specific salt form is required to induce the synergistic generation of key downstream metabolites like glutamine, proline, and arginine [1]. When administered separately, neither ornithine nor AKG alone can replicate this metabolic interaction, which is critical for the compound's anabolic, anticatabolic, and immunomodulatory effects in trauma and malnutrition settings [2].

Quantitative Evidence Guide: Diornithine Oxoglurate vs. Comparators in Key Metabolic Outcomes


Cumulative Nitrogen Balance in Severe Burn Patients: OKG vs. Placebo

In a prospective, randomized, double-blind study of 60 severe burn patients, those receiving 20 g/day of diornithine oxoglurate (OKG) demonstrated a significantly improved nitrogen balance compared to an isocaloric placebo control group. The OKG group achieved a strongly positive cumulative nitrogen balance over 21 days, whereas the control group remained profoundly negative [1].

Nutritional support Burn injury Nitrogen balance

Wound Healing Time in Severe Burn Patients: OKG vs. Isonitrogenous Control (Protil-1)

In a prospective, randomized, double-blind trial of 47 severe burn patients, diornithine oxoglurate (OKG) significantly reduced the time required for wound healing compared to an isonitrogenous control (Protil-1, a soy protein mixture). Patients receiving OKG healed in an average of 60 days, while the control group required 90 days [1].

Wound healing Burn care Clinical outcome

Pressure Ulcer Closure Rate in Elderly Patients: OKG vs. Placebo

A multi-center, randomized, double-blind, placebo-controlled trial of 160 elderly patients with heel pressure ulcers evaluated the effect of 10 g/day of OKG. While the primary endpoint of wound area reduction did not show a significant difference due to baseline imbalances, the secondary analysis of wound closure rate demonstrated a significant benefit for OKG. The OKG group had a mean closure rate of -0.07 cm²/day compared to -0.04 cm²/day for placebo [1].

Pressure ulcers Geriatric care Wound closure

Statural Growth Acceleration in Children on Long-Term TPN: OKG vs. Baseline

In a study of six prepubertal children on long-term total parenteral nutrition (TPN) with growth retardation, the addition of 15 g/day of OKG led to a significant increase in height velocity. During the treatment period, median height velocity increased from 3.8 cm/y to 6.45 cm/y, and then decreased back to 3.65 cm/y when OKG was withdrawn [1]. This was accompanied by a significant increase in plasma IGF-1 concentrations.

Pediatric nutrition Growth hormone Parenteral nutrition

High-Impact Application Scenarios for Diornithine Oxoglurate in Research and Clinical Trials


Investigation of Anticatabolic Interventions in Severe Burns or Trauma

Use diornithine oxoglurate in preclinical models (e.g., burn-injured rats) or clinical trials to study attenuation of muscle wasting and improvement of nitrogen balance in hypercatabolic states. The significant improvement in cumulative nitrogen balance (+127 g vs. -63 g) demonstrated in human burn patients [1] provides a robust benchmark for evaluating other interventions.

Acceleration of Wound Repair in Compromised Healing Models

Employ OKG as a positive control or experimental intervention in studies of wound healing, particularly where nutritional support is critical. The 30-day reduction in healing time in severe burn patients [2] and the 75% faster closure rate in elderly pressure ulcer patients [3] offer quantitative, clinically relevant benchmarks for comparative studies.

Modulation of the GH/IGF-1 Axis in Pediatric Growth Disorders

Utilize OKG in research focused on growth retardation, especially in children receiving long-term parenteral nutrition. The observed 70% increase in height velocity during treatment [4] provides a compelling, quantifiable outcome measure for studies investigating nutritional or pharmacological modulation of the growth hormone axis.

Mechanistic Studies of Metabolic Synergy in Amino Acid Supplementation

Employ diornithine oxoglurate as a tool compound to investigate the non-additive, synergistic metabolic effects of combining ornithine and alpha-ketoglutarate. This is based on evidence that the salt form is required for the generation of key metabolites (glutamine, proline, arginine) compared to administering the components separately [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diornithine oxoglurate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.